molecular formula C26H25NO5 B356232 (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione CAS No. 496772-17-9

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione

Cat. No.: B356232
CAS No.: 496772-17-9
M. Wt: 431.5g/mol
InChI Key: AJWFHIOVDMJGTA-ZNTNEXAZSA-N
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Description

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methoxybenzoyl, methoxypropyl, and naphthyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(1-phenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(1-anthracenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

496772-17-9

Molecular Formula

C26H25NO5

Molecular Weight

431.5g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-naphthalen-1-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H25NO5/c1-31-16-6-15-27-23(21-10-5-8-17-7-3-4-9-20(17)21)22(25(29)26(27)30)24(28)18-11-13-19(32-2)14-12-18/h3-5,7-14,23,28H,6,15-16H2,1-2H3/b24-22+

InChI Key

AJWFHIOVDMJGTA-ZNTNEXAZSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC4=CC=CC=C43

SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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